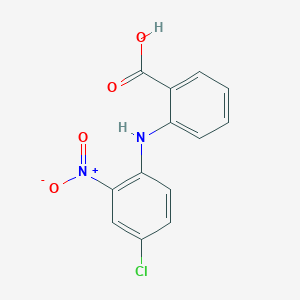
1,3-Dibromo-5-chlorobenzene
概要
説明
1,3-Dibromo-5-chlorobenzene is a type of aromatic halogen compound . It is a white to light yellow crystal powder . It is used as a reactant in the preparation of orally bioavailable 1-(1H-indol-4-yl)-3,5-disubstituted benzene analogs as antimitotic agents .
Synthesis Analysis
The synthesis of 1,3-Dibromo-5-chlorobenzene involves a two-stage reaction . In the first stage, 1,3-dibromo-5-chlorobenzene reacts with isopropylmagnesium chloride at -25°C for 16 hours under an inert atmosphere . In the second stage, iodine is added at 20°C and the reaction is allowed to proceed for 17 hours under an inert atmosphere .
Molecular Structure Analysis
The molecular formula of 1,3-Dibromo-5-chlorobenzene is C6H3Br2Cl . The InChI key is FNKCOUREFBNNHG-UHFFFAOYSA-N . The SMILES representation is C1(Br)=CC(Cl)=CC(Br)=C1 .
Chemical Reactions Analysis
1,3-Dibromo-5-chlorobenzene is a reactant in the preparation of orally bioavailable 1-(1H-indol-4-yl)-3,5-disubstituted benzene analogs as antimitotic agents . It is also used in the synthesis of 1-bromo-3-chloro-5-iodobenzene .
Physical And Chemical Properties Analysis
1,3-Dibromo-5-chlorobenzene has a melting point of 91-94 °C and a boiling point of 256 °C . It has a density of 2.021±0.06 g/cm3 . It is soluble in toluene .
科学的研究の応用
Organic Solar Cells
1,3-Dibromo-5-chlorobenzene, also known as 3,5-dichlorobromobenzene (DCBB), has been used in the development of Organic Solar Cells (OSCs) . The addition of DCBB can effectively tune the aggregation of PBQx-TF:eC9-2Cl during film formation, resulting in a favorable phase separation and a reinforced molecular packing . This has led to a power conversion efficiency (PCE) of 19.2% for DCBB-processed PBQx-TF:eC9-2Cl-based OSCs, which is the highest reported value for binary OSCs .
Morphology Optimization
DCBB has been used for morphology optimization in bulk-heterojunction (BHJ) organic solar cells (OSCs) . The use of DCBB with high volatility and low cost can manipulate the evolution of the BHJ morphology and improve the operability and photostability of OSCs .
Photovoltaic Performance Enhancement
The use of DCBB provides a facile approach to control the BHJ morphology and enhance the photovoltaic performance of OSCs . The DCBB-processed devices exhibit superior photostability and have considerable application potential in the printing of large-area devices .
Chemical Industry
1,3-Dibromo-5-chlorobenzene is an important chemical raw material . It is used in the chemical industry for various applications due to its unique properties .
Pharmaceutical Intermediate
1,3-Dibromo-5-chlorobenzene is used as a pharmaceutical intermediate . It is used in the preparation of orally bioavailable 1-(1H-indol-4-yl)-3,5-disubstituted phenyl analogs as antimitotic agents .
Material Science
In material science, 1,3-Dibromo-5-chlorobenzene is used in the development of new materials. For instance, it has been used in the development of organic solar cells .
作用機序
Target of Action
1,3-Dibromo-5-chlorobenzene is a significant chemical intermediate and pharmaceutical precursor. It is used in the preparation of orally bioavailable 1-(1H-indol-4-yl)-3,5-disubstituted benzene analogs as antimitotic agents . The primary targets of these agents are the microtubules in cells, which play a crucial role in cell division.
Action Environment
The action, efficacy, and stability of 1,3-Dibromo-5-chlorobenzene can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemicals or biological molecules. For instance, the compound should be stored in a dry, cool, and well-ventilated place to maintain its stability .
Safety and Hazards
1,3-Dibromo-5-chlorobenzene is considered hazardous . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
将来の方向性
1,3-Dibromo-5-chlorobenzene is an important chemical raw material and pharmaceutical intermediate . It is used for the modification and derivation of drug molecules, pesticide molecules, and biologically active molecules . It is also used in the preparation of orally bioavailable 1-(1H-indol-4-yl)-3,5-disubstituted benzene analogs as antimitotic agents . Future research may focus on its potential applications in organic synthesis and medicinal chemistry .
特性
IUPAC Name |
1,3-dibromo-5-chlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2Cl/c7-4-1-5(8)3-6(9)2-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNKCOUREFBNNHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Br)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60164036 | |
| Record name | Benzene, 1,3-dibromo-5-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60164036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dibromo-5-chlorobenzene | |
CAS RN |
14862-52-3 | |
| Record name | Benzene, 1,3-dibromo-5-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014862523 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,3-dibromo-5-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60164036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Dibromo-5-chlorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 1,3-Dibromo-5-chlorobenzene enhance the efficiency of organic solar cells?
A: 1,3-Dibromo-5-chlorobenzene acts as a solid additive in the active layer of organic solar cells, specifically those utilizing a bulk heterojunction (BHJ) architecture. [, ] Its primary role is to optimize the phase separation between the electron-donating polymer and the electron-accepting material. [, ] This optimization leads to several beneficial effects:
- Improved Phase Segregation: 1,3-Dibromo-5-chlorobenzene helps to control the miscibility of the donor and acceptor materials, promoting the formation of a more ideal nanoscale interpenetrating network within the BHJ. [] This optimized morphology facilitates efficient exciton dissociation and charge transport. [, ]
- Enhanced Charge Transport and Collection: The improved phase segregation, with well-defined donor and acceptor domains, minimizes charge recombination losses and allows for more efficient charge transport to the respective electrodes. [, ]
- Reduced Trap-Assisted Recombination: By influencing the arrangement of molecules within the BHJ, 1,3-Dibromo-5-chlorobenzene can contribute to a reduction in charge trapping sites, further enhancing charge collection efficiency. []
Q2: What structural characteristics of 1,3-Dibromo-5-chlorobenzene are relevant to its function in organic solar cells?
A2: While 1,3-Dibromo-5-chlorobenzene possesses a relatively simple structure, its properties are crucial for its function in organic solar cells:
- Volatility: This compound is volatile, meaning it can be easily removed during the thermal annealing process commonly employed in organic solar cell fabrication. This volatility is essential to prevent it from remaining in the active layer and potentially hindering device performance. [, ]
- Interaction with Active Layer Components: The specific interactions of 1,3-Dibromo-5-chlorobenzene with the donor and acceptor materials in the BHJ are crucial. Research suggests that its compatibility and interactions can differ depending on the specific materials used, highlighting the need for tailored additive selection for different organic solar cell systems. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![(Z)-7-[(1R,2R,3R)-3-[Tert-butyl(dimethyl)silyl]oxy-2-[(E,3S)-3-[tert-butyl(dimethyl)silyl]oxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B31302.png)

![(3aR,4R,5R,6aS)-5-Hydroxy-4-((S,E)-3-hydroxyoct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B31310.png)



